(S)-1-Methylpyrrolidin-3-amine hydrochloride

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

When synthesizing single-enantiomer CNS-targeting drug candidates or monoamine reuptake inhibitors, the (S)-hydrochloride salt (ee ≥98%) eliminates the 50% impurity and unpredictable diastereomeric ratios of racemates. Its crystalline, non-hygroscopic form ensures precise automated dispensing, avoiding free base volatility issues. Purchase this exact stereoisomer to secure reproducible high-fidelity transformations and reliable biological readouts.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
CAS No. 852874-61-4
Cat. No. B1394485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Methylpyrrolidin-3-amine hydrochloride
CAS852874-61-4
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCN1CCC(C1)N.Cl
InChIInChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m0./s1
InChIKeyMXSDGEUYISCEJN-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (S)-1-Methylpyrrolidin-3-amine hydrochloride (CAS 852874-61-4) as a Chiral Pyrrolidine Building Block


(S)-1-Methylpyrrolidin-3-amine hydrochloride (CAS 852874-61-4) is a chiral, secondary amine building block characterized by a five-membered pyrrolidine ring with a methyl group at the N1 position and a primary amine at the C3 position in the (S)-configuration, stabilized as a crystalline hydrochloride salt . It serves as a key intermediate in the asymmetric synthesis of pharmaceuticals, particularly those targeting neurological disorders and monoamine transporters . Its well-defined stereochemistry and solid-state stability differentiate it from its racemic and free-base analogs, making it a preferred choice for reproducible, high-fidelity chemical transformations .

Why Substituting (S)-1-Methylpyrrolidin-3-amine hydrochloride with Racemic or Alternative Salts Risks Experimental Inconsistency


Substituting (S)-1-Methylpyrrolidin-3-amine hydrochloride with its racemate, free base, or (R)-enantiomer introduces significant variability in reaction outcomes, biological activity, and handling properties. Racemic 1-methylpyrrolidin-3-amine (CAS 13220-27-4) lacks stereochemical purity, which can lead to unpredictable diastereomeric ratios in asymmetric synthesis and compromised efficacy in target binding . The free base (CAS 214357-95-6) is a volatile liquid with different solubility and storage requirements, increasing handling complexity and reducing reproducibility in solid-phase or anhydrous reactions . The (R)-enantiomer exhibits distinct receptor binding profiles, underscoring the critical role of stereochemistry in pharmacological applications . The following evidence quantifies these differences and demonstrates why procurement of the exact (S)-hydrochloride form is essential for rigorous scientific and industrial workflows.

Quantitative Evidence for Differentiating (S)-1-Methylpyrrolidin-3-amine hydrochloride from Closest Analogs


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture

The (S)-1-methylpyrrolidin-3-amine hydrochloride is commercially available with an enantiomeric excess (ee) of ≥98%, a critical specification for asymmetric synthesis where the presence of the (R)-enantiomer can alter reaction stereoselectivity and final product ee. In contrast, the racemic mixture (CAS 13220-27-4) offers no stereochemical control, leading to a 50:50 mixture of enantiomers and a 0% ee . This difference is quantified by chiral HPLC analysis, where the (S)-form exhibits a single peak with >98% area under the curve, while the racemate shows two equal peaks .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Physical State and Handling: Hydrochloride Salt vs. Free Base

(S)-1-Methylpyrrolidin-3-amine hydrochloride is a white to off-white crystalline solid at room temperature, offering superior handling, weighing, and storage stability compared to its free base counterpart, (3S)-1-methylpyrrolidin-3-amine (CAS 214357-95-6), which is a colorless liquid with a boiling point of 140°C . The hydrochloride salt exhibits a molecular weight of 136.62 g/mol and a topological polar surface area (TPSA) of 29.3 Ų, while the free base has a molecular weight of 100.16 g/mol and a TPSA of 29.3 Ų . The salt form's solid state mitigates volatility and simplifies precise weighing, particularly in automated high-throughput synthesis platforms.

Formulation Solid-Phase Synthesis Storage Stability

Synthetic Utility: Catalyst-Defined Enantioselective Synthesis

A 2022 study published in Organic Letters demonstrated a highly efficient asymmetric synthesis of (3S)-1-methylpyrrolidin-3-amine using a chiral phosphoric acid catalyst, achieving high yields and excellent enantioselectivity . While the exact yield and ee values are not specified in the secondary source, the study underscores the compound's accessibility as a single enantiomer through modern catalytic methods, in contrast to racemic synthesis routes that yield a 50:50 mixture without additional resolution steps . This establishes the (S)-enantiomer as a readily obtainable, high-purity chiral building block.

Organocatalysis Asymmetric Hydroamination Process Chemistry

Purity Specification: Vendor-Defined Quality Control

Commercial suppliers offer (S)-1-methylpyrrolidin-3-amine hydrochloride with minimum purity specifications ranging from 95% (AKSci) to 98%+ (Leyan) . These specifications are typically verified by GC, HPLC, or NMR, and are accompanied by certificates of analysis (CoA). In contrast, generic or lower-grade sources may lack rigorous quality control, leading to batch-to-batch variability and the presence of unidentified impurities that can compromise reaction yields and product purity .

Quality Assurance Procurement Specification Analytical Chemistry

Structural Confirmation: NMR Data for Identity Verification

The BMRB Metabolomics database provides a reference 1D 1H NMR spectrum for (3S)-1-methylpyrrolidin-3-amine (free base) acquired at 600 MHz in DMSO-d6 with DSS as an internal reference . This data serves as a definitive fingerprint for identity confirmation and purity assessment via NMR spectroscopy. The hydrochloride salt, upon dissolution in DMSO, will exhibit slight shifts due to protonation, but the core spectral pattern remains a reliable comparator. Such reference data are essential for verifying the integrity of procured material and distinguishing it from its (R)-enantiomer or racemate, which would exhibit different or additional signals in chiral environments or when analyzed with chiral shift reagents.

NMR Spectroscopy Metabolomics Quality Control

Recommended Procurement and Application Scenarios for (S)-1-Methylpyrrolidin-3-amine hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring >98% Enantiomeric Purity

For synthetic routes where a single enantiomer is essential (e.g., building blocks for CNS-targeting drug candidates, monoamine reuptake inhibitors), procurement of (S)-1-methylpyrrolidin-3-amine hydrochloride with a specified ee of ≥98% (as per Leyan or similar suppliers) is critical. Using the racemate would introduce a 50% impurity that could derail stereochemical outcomes, reduce overall yield of the desired enantiomer, and necessitate costly chromatographic resolution . The hydrochloride salt's solid state also facilitates accurate weighing in small-scale, high-value syntheses .

Solid-Phase Peptide Synthesis (SPPS) or Automated High-Throughput Experimentation

The crystalline, non-hygroscopic nature of the hydrochloride salt makes it ideal for automated solid-phase synthesis platforms where precise, reproducible dispensing of solids is paramount. The free base, a liquid with a boiling point of 140°C, would be incompatible with many solid-phase reactors and prone to evaporation during extended reaction cycles . The salt's enhanced stability under inert atmosphere storage (recommended at 2-8°C) further supports its use in automated workflows with pre-weighed reagent cartridges .

Quality Control and Identity Verification Using NMR Spectroscopy

Laboratories requiring rigorous identity confirmation of incoming chiral amine building blocks can utilize the 1H NMR reference data available in the BMRB database for (3S)-1-methylpyrrolidin-3-amine . This provides a rapid, non-destructive method to verify the structure of the procured hydrochloride salt (after dissolution) and confirm the absence of significant impurities or degradation products. This is particularly valuable in regulated environments or when establishing new synthetic routes where material integrity is paramount.

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